molecular formula C26H19ClN2O5 B11656480 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate

Cat. No.: B11656480
M. Wt: 474.9 g/mol
InChI Key: ITIPYEADAAANQR-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a synthetic organic compound. It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound. The compound also contains chloro, nitro, and dimethylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chloro and Nitro Groups: Chlorination and nitration reactions can be performed on the aromatic ring using reagents like chlorine gas and nitric acid, respectively.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with the appropriate alcohol derivative to form the ester linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, converting it to a nitroso or amino group.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, ammonia.

Major Products

    Oxidation: Nitroso or amino derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or marker in biological assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the manufacture of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and nitro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate: Similar in structure but may differ in the position or type of substituents.

    Quinoline Derivatives: Compounds with a quinoline core but different functional groups.

    Chloro and Nitro Aromatic Compounds: Compounds with chloro and nitro groups on an aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H19ClN2O5

Molecular Weight

474.9 g/mol

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(3,4-dimethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H19ClN2O5/c1-15-7-8-17(11-16(15)2)23-13-20(19-5-3-4-6-22(19)28-23)26(31)34-14-25(30)18-9-10-21(27)24(12-18)29(32)33/h3-13H,14H2,1-2H3

InChI Key

ITIPYEADAAANQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C

Origin of Product

United States

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